3-(2-Chlorophenyl)-2,5-pyrrolidinedione
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Overview
Description
3-(2-Chlorophenyl)-2,5-pyrrolidinedione is a chemical compound that belongs to the class of pyrrolidinediones. It is characterized by the presence of a chlorophenyl group attached to the pyrrolidinedione ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-2,5-pyrrolidinedione typically involves the reaction of 2-chlorobenzoyl chloride with succinimide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored as an anticonvulsant and analgesic agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-2,5-pyrrolidinedione involves its interaction with neuronal voltage-sensitive sodium channels and L-type calcium channels. By modulating these channels, the compound can inhibit the propagation of electrical signals in neurons, thereby exerting its anticonvulsant and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorophenyl)-2,5-pyrrolidinedione: Similar structure but with the chlorine atom at a different position on the phenyl ring.
3-(4-Chlorophenyl)-2,5-pyrrolidinedione: Another positional isomer with the chlorine atom at the para position.
Uniqueness
3-(2-Chlorophenyl)-2,5-pyrrolidinedione is unique due to its specific interaction with neuronal channels, which may offer a distinct pharmacological profile compared to its isomers. Its efficacy in animal models of epilepsy and neuropathic pain also highlights its potential as a therapeutic agent .
Properties
IUPAC Name |
3-(2-chlorophenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-8-4-2-1-3-6(8)7-5-9(13)12-10(7)14/h1-4,7H,5H2,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCVBWMJODDTDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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